SR 13800
Overview
Description
SR 13800 is a potent inhibitor of monocarboxylate transporter 1 (MCT1). It is known for its ability to block the proliferation of Raji lymphoma cells and inhibit lactate uptake in breast cancer cells . The chemical name of this compound is 2,6-Dihydro-7-[(3-hydroxypropyl)thio]-2-methyl-4-(2-methylpropyl)-6-(1-naphthalenylmethyl)-1H-pyrrolo[3,4-d]pyridazin-1-one .
Preparation Methods
The synthesis of SR 13800 involves several steps, including the formation of the pyrrolo[3,4-d]pyridazin-1-one core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared with high purity (≥98%) and stored at +4°C .
Chemical Reactions Analysis
SR 13800 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SR 13800 has several scientific research applications, including:
Chemistry: Used as a tool compound to study monocarboxylate transporters and their role in cellular metabolism.
Biology: Investigated for its effects on cell proliferation and lactate uptake in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit MCT1 and block cancer cell proliferation.
Industry: Utilized in the development of new drugs targeting monocarboxylate transporters .
Mechanism of Action
SR 13800 exerts its effects by inhibiting monocarboxylate transporter 1 (MCT1). This inhibition blocks the transport of lactate across cell membranes, leading to an accumulation of lactate within cells. This disrupts cellular metabolism and inhibits cell proliferation. The molecular targets and pathways involved include MCT1 and related metabolic pathways .
Comparison with Similar Compounds
SR 13800 is unique compared to other MCT1 inhibitors due to its high potency and specificity. Similar compounds include:
MCT1-IN-2: Another potent MCT1 inhibitor with anti-cancer effects.
Pteridine dione and trione derivatives: These compounds also inhibit MCT1 and have been studied for their structure-activity relationships.
This compound stands out due to its high affinity for MCT1 and its effectiveness in blocking lactate uptake and cell proliferation .
Properties
IUPAC Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-17(2)14-22-21-16-28(15-19-10-6-9-18-8-4-5-11-20(18)19)25(31-13-7-12-29)23(21)24(30)27(3)26-22/h4-6,8-11,16-17,29H,7,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAVMXLEMHVXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=O)C2=C(N(C=C12)CC3=CC=CC4=CC=CC=C43)SCCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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